Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane

Heterogeneous Catalysis Ligand Immobilization Catalyst Recycling

Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane, also known as (S,S)-2,2′-methylenebis(4-phenyl-2-oxazoline) or PhBOX, is a C2-symmetric chiral bis(oxazoline) ligand. This compound belongs to the privileged BOX ligand class, featuring two oxazoline rings linked by a single methylene bridge, with phenyl substituents at the 4-position.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 132098-59-0
Cat. No. B163417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane
CAS132098-59-0
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m1/s1
InChIKeyIUFHJPXOLHSJTC-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane (CAS 132098-59-0): A C2‑Symmetric Chiral BOX Ligand for Asymmetric Catalysis Procurement


Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane, also known as (S,S)-2,2′-methylenebis(4-phenyl-2-oxazoline) or PhBOX, is a C2-symmetric chiral bis(oxazoline) ligand . This compound belongs to the privileged BOX ligand class, featuring two oxazoline rings linked by a single methylene bridge, with phenyl substituents at the 4-position [1]. The ligand readily forms bidentate coordination complexes with various transition metals (e.g., Cu, Pd, Rh) due to the strong affinity of the oxazoline nitrogen atoms, establishing a well-defined chiral environment essential for asymmetric induction .

Workflow Asymmetric catalysis with Cu, Pd, Rh complexes
Selection C2-symmetric phenyl-substituted BOX ligand
Context Establishes chiral environment for Diels-Alder, ene, cyclopropanation and aziridination studies

Why Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane Cannot Be Replaced by Other BOX Ligands Without Performance Verification


Although the bis(oxazoline) (BOX) scaffold is shared among many chiral ligands, the specific substitution pattern of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane – namely the phenyl groups on the oxazoline rings and the methylene bridge – uniquely dictates the steric and electronic environment at the metal center. Substituting this ligand with other BOX variants, such as those bearing tert-butyl or isopropyl substituents, or those with a gem‑dimethyl bridge (PhBOX vs. t‑BuBOX vs. Me2PhBOX), can lead to dramatically different enantioselectivity, diastereoselectivity, and even a reversal in absolute configuration [1]. Furthermore, the methylene‑bridged PhBOX exhibits superior heterogeneous catalyst stability and reusability compared to closely related analogs like the isopropylidene‑bridged Me2PhBOX, a critical factor for process‑scale applications [2].

Substituent mismatch tert-Butyl or isopropyl analogs may invert absolute configuration or shift enantioselectivity profile
Bridge-dependent stability Isopropylidene-bridged BOX ligands may exhibit different heterogeneous recycling performance
Diastereoselectivity reversal Other BOX scaffolds can reverse trans/cis ratios and relative stereochemistry in cyclopropanation

Quantitative Differentiation of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane: Head‑to‑Head Performance Data vs. Benchmark BOX Ligands


Superior Heterogeneous Catalyst Stability and Reusability of PhBOX vs. Me2PhBOX in Kinetic Resolution

In the immobilization of copper(II)‑bis(oxazoline) complexes onto mesoporous organosilicas for the kinetic resolution of hydrobenzoin, the methylene‑bridged PhBOX (Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane) produced a catalyst that maintained full activity and enantioselectivity over five consecutive cycles. In contrast, the isopropylidene‑bridged Me2PhBOX, while achieving higher initial enantioselectivity (73% ee in cycle 1), exhibited lower operational stability under identical heterogeneous conditions [1].

Stability & Reusability
Head-to-head
≥ 5 cycles vs. limited stability of Me₂PhBOX
Supports catalyst recycling assessment
Cu(II) on mesoporous organosilicas; kinetic resolution of hydrobenzoin
Heterogeneous Catalysis Ligand Immobilization Catalyst Recycling

High Enantioselectivity (Up to 98% ee) of Phenyl‑Substituted BOX Ligands in Copper‑Catalyzed Diels‑Alder Reactions

A systematic evaluation of 1,4‑bis(oxazoline) ligands bearing a bicyclo[2.2.2] backbone in the copper‑catalyzed Diels‑Alder reaction revealed that ligands with a phenyl substituent on the oxazoline ring – a structural feature shared by Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane – consistently delivered high enantioselectivity, achieving up to 98% ee [1]. This result is notably distinct from earlier studies that had identified diastereomeric ligands with meso‑backbones as optimal, underscoring the critical role of the phenyl group in controlling stereochemical outcome.

Diels-Alder ee
Class-level
Up to 98% ee
Supports enantioselectivity screening
Phenyl-substituted BOX class; bicyclo[2.2.2] backbone study
Asymmetric Catalysis Diels-Alder Reaction Enantioselectivity

Moderate but Consistent Enantioselectivity (∼25% ee) of PhBOX vs. t‑BuBOX in Heterogeneous Aziridination

When immobilized on clay supports (laponite) for the aziridination of styrene, the PhBOX‑Cu(II) complex (derived from Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane) provided enantioselectivity around 25% ee, identical to its performance in homogeneous solution [1]. Under the same heterogeneous conditions, the tert‑butyl‑substituted analog (t‑BuBOX) yielded significantly higher enantioselectivity. This direct comparison quantifies the distinct steric and electronic influence of the phenyl vs. tert‑butyl groups on the catalytic outcome.

Aziridination ee
Head-to-head
~25% ee (PhBOX) vs. higher ee of t‑BuBOX
Distinct substituent-dependent profile
Styrene aziridination on laponite clay
Asymmetric Aziridination Heterogeneous Catalysis Ligand Substituent Effects

Reversal of Enantioselectivity: PhBOX vs. t‑BuBOX in Hetero Diels‑Alder and Ene Reactions

X‑ray crystallographic and mechanistic studies have established that Cu[(S,S)-Ph‑bis(oxazoline)]X2 complexes and Cu[(S,S)-tert‑Bu‑bis(oxazoline)]X2 complexes confer opposite enantiofacial biases in hetero Diels‑Alder and glyoxylate ene reactions [1]. This means that substituting the phenyl groups of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane with tert‑butyl groups does not merely alter the magnitude of enantioselectivity; it can completely invert the absolute configuration of the major product. The structural analysis suggests that this reversal is not simply due to a change in metal center geometry, highlighting the profound impact of the phenyl substituent's unique steric and electronic properties.

Enantiofacial Bias
Class-level
PhBOX vs. t‑BuBOX: opposite absolute configuration
Substituent reverses product enantiomer
Hetero Diels-Alder and glyoxylate ene reactions
Enantioselectivity Reversal Hetero Diels-Alder Ene Reaction

Complete Reversal of Trans/Cis‑Diastereoselectivity by PhBOX in Immobilized Cyclopropanation Catalysts

When C2‑symmetric bisoxazoline‑copper complexes are immobilized on laponite for cyclopropanation reactions, the PhBOX ligand (Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane) induces a complete reversal of the trans/cis‑diastereoselectivity compared to other BOX ligands, along with a reversal in the absolute configuration of the major cis‑cyclopropane product [1]. This demonstrates that the phenyl‑substituted ligand's influence extends beyond enantiocontrol to dictate the relative stereochemistry of the product, a critical parameter for achieving desired diastereomeric purity.

Diastereoselectivity Reversal
Class-level
PhBOX reverses trans/cis ratio and cis absolute configuration
Enables diastereomer selection strategy
Immobilized cyclopropanation on laponite
Cyclopropanation Diastereoselectivity Heterogeneous Catalysis

Recommended Research and Industrial Applications for Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane Based on Quantified Differentiation


Development of Recyclable Heterogeneous Asymmetric Catalysts with Extended Lifetime

Given the proven ability of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane to form highly stable, reusable heterogeneous copper catalysts (≥5 cycles without performance loss) [1], this ligand is the preferred choice for designing immobilized catalytic systems for continuous‑flow or batch‑recycle processes. Its methylene bridge confers superior stability upon immobilization compared to isopropylidene‑bridged analogs, reducing catalyst replacement frequency and lowering overall process cost.

Enantioselective Diels‑Alder Reactions Requiring High ee (Up to 98%)

For asymmetric Diels‑Alder cycloadditions, particularly those employing copper catalysts, Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane (or structurally related phenyl‑substituted BOX ligands) offers a well‑documented pathway to enantiomeric excesses reaching 98% [2]. Researchers aiming to optimize the stereochemical outcome of these reactions should prioritize this ligand class over diastereomeric meso‑backbone alternatives.

Stereochemical Tuning via Substituent‑Dependent Reversal in Hetero Diels‑Alder and Ene Reactions

When the synthetic target requires a specific product enantiomer, the choice between Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane (PhBOX) and its tert‑butyl analog is not trivial—it dictates the absolute configuration of the product [3]. This ligand should be selected for hetero Diels‑Alder and glyoxylate ene reactions when the desired enantiofacial bias aligns with that conferred by the phenyl‑substituted scaffold, as established by crystallographic and mechanistic studies.

Cyclopropanation Reactions Demanding Controlled Diastereoselectivity

In immobilized cyclopropanation catalysis, Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane uniquely reverses trans/cis‑diastereoselectivity and the absolute configuration of the cis‑cyclopropane product relative to other BOX ligands [4]. This makes it a strategic selection for accessing specific cyclopropane diastereomers, expanding the synthetic toolbox for cyclopropane‑containing pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Immobilized heterogeneous asymmetric catalysis
Methylene-bridged BOX scaffold stability
Catalyst recycling and performance consistency
Asymmetric Diels-Alder reactions
Phenyl-substituted BOX ligand class
Enantioselectivity optimization
Hetero Diels-Alder and ene reactions with enantiofacial control
Substituent-dependent enantiofacial bias
Absolute configuration determination
Cyclopropanation with diastereoselective control
Ligand-controlled trans/cis reversal
Diastereomeric purity and stereochemistry validation

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